8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a complex organic compound with a chromen-4-one core structure This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a bis(2-methylpropyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Common synthetic routes may include:
Formation of the Chromen-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the hydroxy, methoxyphenyl, and bis(2-methylpropyl)amino groups through various organic reactions such as alkylation, hydroxylation, and amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the bis(2-methylpropyl)amino group.
8-{[bis(2-methylpropyl)amino]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the hydroxy group.
Properties
Molecular Formula |
C26H33NO4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C26H33NO4/c1-16(2)13-27(14-17(3)4)15-21-22(28)12-11-20-25(29)24(18(5)31-26(20)21)19-9-7-8-10-23(19)30-6/h7-12,16-17,28H,13-15H2,1-6H3 |
InChI Key |
OALVGYGSBBMIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(CC(C)C)CC(C)C)C3=CC=CC=C3OC |
Origin of Product |
United States |
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